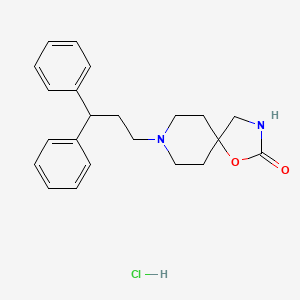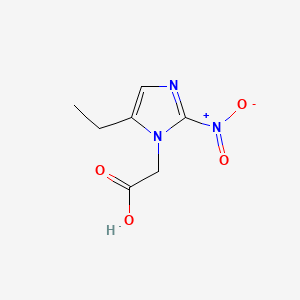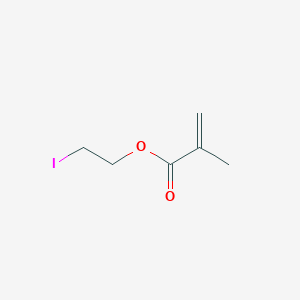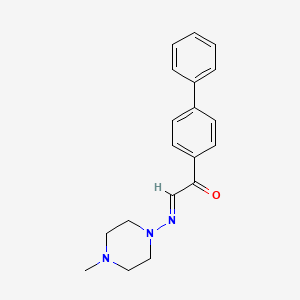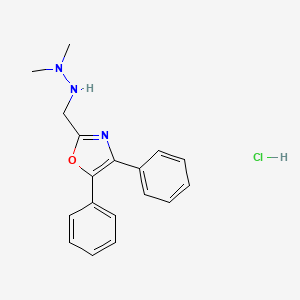
Oxazole, 2-((2,2-dimethylhydrazino)methyl)-4,5-diphenyl-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxazole, 2-((2,2-dimethylhydrazino)methyl)-4,5-diphenyl-, monohydrochloride is a heterocyclic compound that features an oxazole ring substituted with a dimethylhydrazino group and two phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxazole, 2-((2,2-dimethylhydrazino)methyl)-4,5-diphenyl-, monohydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethanolamine with aryl nitriles in the presence of a ruthenium(II) catalyst under neat conditions . Another approach utilizes microwave irradiation to facilitate the reaction between nitriles and β-amino alcohols along with a mild Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the choice of catalysts and solvents plays a crucial role in the industrial synthesis of this compound.
化学反応の分析
Types of Reactions
Oxazole, 2-((2,2-dimethylhydrazino)methyl)-4,5-diphenyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the hydrazino group, leading to different substituted oxazoles.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications.
科学的研究の応用
Oxazole, 2-((2,2-dimethylhydrazino)methyl)-4,5-diphenyl-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and polymers with specific properties.
作用機序
The mechanism of action of oxazole, 2-((2,2-dimethylhydrazino)methyl)-4,5-diphenyl-, monohydrochloride involves its interaction with molecular targets and pathways. The compound’s hydrazino group can form hydrogen bonds and interact with biological macromolecules, influencing their function. Additionally, the oxazole ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
類似化合物との比較
Similar Compounds
Oxazoline: A five-membered heterocycle with one nitrogen and one oxygen atom.
Thiazole: Similar to oxazole but contains a sulfur atom instead of oxygen.
Imidazole: Contains two nitrogen atoms in the five-membered ring.
Uniqueness
Oxazole, 2-((2,2-dimethylhydrazino)methyl)-4,5-diphenyl-, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylhydrazino group and two phenyl groups differentiates it from other oxazole derivatives, making it a valuable compound for various applications.
特性
CAS番号 |
33161-89-6 |
|---|---|
分子式 |
C18H20ClN3O |
分子量 |
329.8 g/mol |
IUPAC名 |
2-[(4,5-diphenyl-1,3-oxazol-2-yl)methyl]-1,1-dimethylhydrazine;hydrochloride |
InChI |
InChI=1S/C18H19N3O.ClH/c1-21(2)19-13-16-20-17(14-9-5-3-6-10-14)18(22-16)15-11-7-4-8-12-15;/h3-12,19H,13H2,1-2H3;1H |
InChIキー |
DIVWLMQDIDNEGJ-UHFFFAOYSA-N |
正規SMILES |
CN(C)NCC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


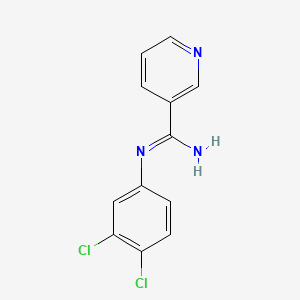
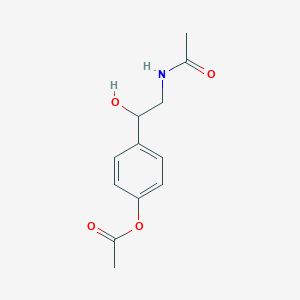
![N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride](/img/structure/B14694255.png)
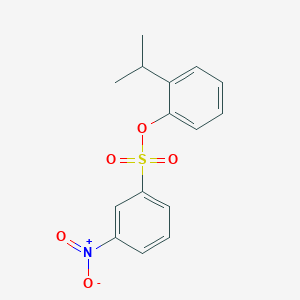
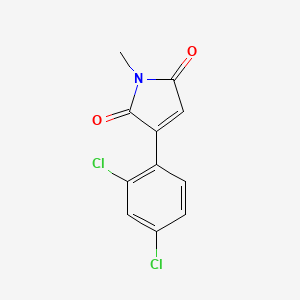

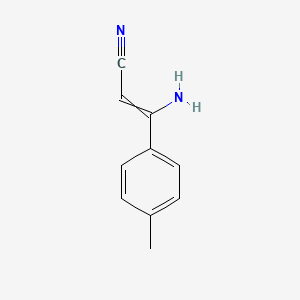
![Spiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14694280.png)
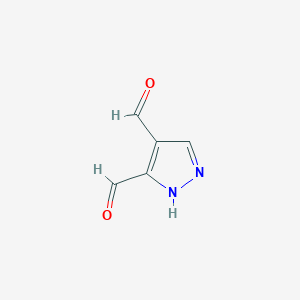
![5-(Diaminomethylideneamino)-2-[[8-[[14-hydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-8-oxooctanoyl]amino]pentanoic acid](/img/structure/B14694291.png)
